1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

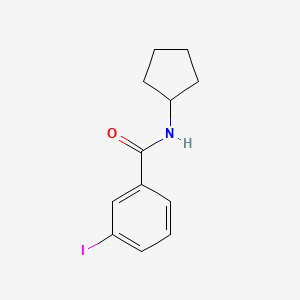

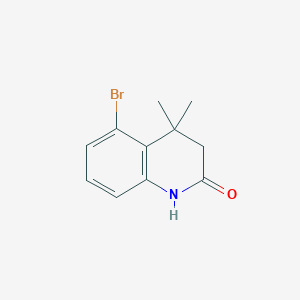

The compound contains a tert-butyl group, a common structural motif in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains a 1,3,4-thiadiazol-2-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen atoms.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that can influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . An acid-assisted de-tert-butylation reaction can instantly “turn off” the dynamicity of hindered urea bonds (HUBs) and thus broaden their applications .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The tert-butyl group is known to influence the properties of the molecules it’s part of .Scientific Research Applications

Herbicidal Activity

1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, a similar compound, has demonstrated significant herbicidal activities and selectivity between certain plant species, such as barley (tolerant) and wheat (susceptible). The selectivity is attributed to differences in the rate of N-demethylation, a metabolic process crucial for the herbicide's inactivation in plants. This research highlights the potential for designing selective herbicides based on metabolic differences between target and non-target species (Lee & Ishizuka, 1976).

Synthesis Advancements

A new and efficient method has been developed for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This approach offers a simpler, faster, and more efficient pathway for creating a wide range of derivatives, potentially expanding the applications of these compounds in scientific research. The synthesized products were characterized using various analytical techniques, demonstrating the method's effectiveness (Li & Chen, 2008).

Green Chemistry in Urea Synthesis

The evolution of urea synthesis has seen a significant shift towards employing safer, non-toxic substitutes for hazardous reagents like phosgene and isocyanates. This shift aligns with the principles of green chemistry, focusing on minimizing the environmental impact of chemical processes. Recent developments have utilized cleaner, alternative compounds for urea production, reducing hazardous waste and improving safety in chemical manufacturing (Bigi, Maggi, & Sartori, 2000).

Dual Acting Sulfonylureas

Research into sulfonylureas, incorporating 1,3,4-thiadiazole, has explored their potential as dual-acting agents, exhibiting both antidiabetic and antibacterial activities. Though the study indicated marginal activity, it underscores the versatility of thiadiazole-urea derivatives in therapeutic applications, suggesting a broader spectrum of biological activities worth investigating further (Chavan & Pai, 2007).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMHDJJEIQAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)

![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)

![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)